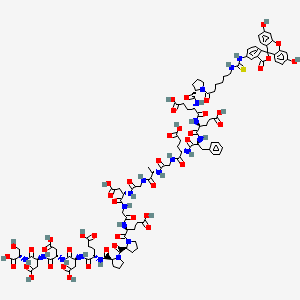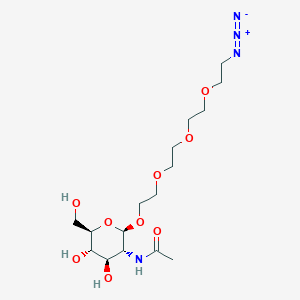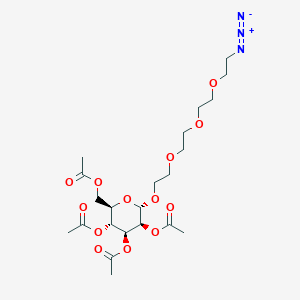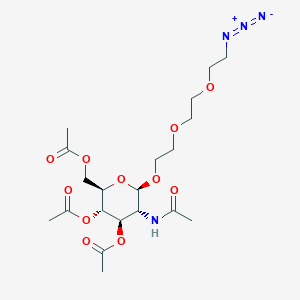
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside, also known as Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside (M2B6I2DG) is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. M2B6I2DG is a derivative of the natural sugar glucose and is composed of an alkyl group, a benzyloxycarbonylamino group, and an iodide group. It has been used in a variety of scientific studies, including those related to synthesis, molecular biology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
M2B6I2DG has been studied in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as a reagent for DNA synthesis, and as a model compound for studying the effects of chemical modifications on the properties of glucose. In addition, M2B6I2DG has been used in studies of enzyme catalysis and enzyme inhibition, as well as in studies of carbohydrate metabolism.
Wirkmechanismus
M2B6I2DG is believed to act as an inhibitor of certain enzymes involved in carbohydrate metabolism. It is believed that the benzyloxycarbonylamino group binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. In addition, the alkyl group and iodide group are believed to interact with the enzyme's active site, thus further inhibiting its activity.
Biochemical and Physiological Effects
M2B6I2DG has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit enzymes involved in carbohydrate metabolism, which could lead to changes in the levels of glucose in the body. In addition, M2B6I2DG has been studied for its potential to affect the activity of certain hormones, such as insulin.
Vorteile Und Einschränkungen Für Laborexperimente
M2B6I2DG has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and water-soluble. In addition, it can be used as a model compound to study the effects of chemical modifications on the properties of glucose. However, M2B6I2DG is not a natural product, so it may not accurately reflect the behavior of glucose in a biological system.
Zukünftige Richtungen
M2B6I2DG has a number of potential future applications. It could be used in studies of enzyme inhibition and carbohydrate metabolism, as well as in the development of novel drugs and therapies. In addition, it could be used as a tool to study the structure and function of proteins, as well as to study the effects of chemical modifications on the properties of glucose. Finally, M2B6I2DG could be used as a model compound to study the effects of chemical modifications on the properties of other compounds.
Synthesemethoden
M2B6I2DG can be synthesized using a variety of methods. The most common method involves the reaction of glucose with methyl iodide and a benzyloxycarbonylamino group. This reaction produces a benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside, which is then reacted with methyl iodide to form M2B6I2DG. In addition, M2B6I2DG can be synthesized from glucose using a variety of other methods, such as the reaction of glucose with a benzyloxycarbonylamino group in the presence of a base and a dehydrohalogenation reaction.
Eigenschaften
IUPAC Name |
benzyl N-[(2S,3R,4R,5S,6S)-4,5-dihydroxy-6-(iodomethyl)-2-methoxyoxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO6/c1-21-14-11(13(19)12(18)10(7-16)23-14)17-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,18-19H,7-8H2,1H3,(H,17,20)/t10-,11-,12-,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVAMLQEKHYJCT-KSTCHIGDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CI)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














